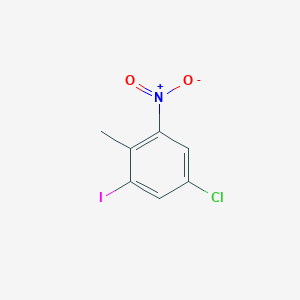

5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Vue d'ensemble

Description

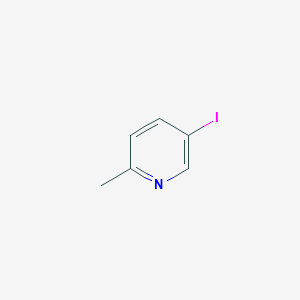

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5ClINO2 . It is a benzene derivative, which means it contains a benzene ring as part of its structure .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene consists of a benzene ring substituted with chlorine, iodine, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature rules .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-1-iodo-2-methyl-3-nitrobenzene are not detailed in the available literature, benzene derivatives in general can undergo a variety of reactions. These include electrophilic aromatic substitution, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Applications De Recherche Scientifique

Crystallography and Molecular Interaction Studies

Crystal Structure Analysis : Research on compounds similar to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, like 2,6-Dichloro-4-nitrotoluene, has provided insights into the effects of halogen atoms and nitro groups on the molecular structure and interactions within crystals. These studies are crucial for understanding the steric hindrance and electronic effects that influence molecular packing and stability in solid states (Medjroubi et al., 2017).

Intermolecular Forces and Packing : Investigations into the crystal structures of various nitrobenzene derivatives have revealed the role of halogen bonding and other weak interactions in determining the arrangement of molecules in a crystal lattice. These insights are important for the design of materials with specific properties, such as porosity or reactivity (Bosch et al., 2022).

Environmental Science and Detection

Sensing Applications : Research has focused on developing sensors for detecting nitroaromatic compounds, which are crucial due to their application in explosives. Metal-organic frameworks (MOFs) and quantum dot composites have been explored for their ability to selectively sense nitroaromatic pollutants, showcasing the potential of structurally similar compounds in environmental monitoring (Liu et al., 2016).

Pollutant Degradation : Certain bacteria strains have been identified to utilize chloronitrobenzenes as carbon and energy sources, leading to microbial degradation pathways that could be exploited for the bioremediation of nitroaromatic pollutants in the environment (Shah, 2014).

Materials Science

Luminescent Sensing : The unique optical properties of certain nitroaromatic compounds have been harnessed in the design of luminescent sensors for detecting explosives or environmental pollutants. These sensors utilize the quenching or enhancement of luminescence upon interaction with target molecules, demonstrating the versatility of these compounds in materials science applications (Algarra et al., 2011).

CO2 Capture and Separation : MOFs incorporating nitroaromatic compounds have shown exceptional performance in CO2 capture and separation from mixtures with nitrogen or methane. This application is critical for addressing climate change and improving the efficiency of industrial processes (Chen et al., 2016).

Safety and Hazards

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is classified as harmful, with hazard statement H302 indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors such as its chemical structure, the route of administration, and the individual’s age, health status, and genetic makeup .

The action of a compound can also be influenced by environmental factors such as temperature, pH, and the presence of other substances that can interact with the compound. For example, certain substances can enhance or inhibit the action of the compound, and changes in temperature or pH can affect the compound’s stability and how well it can interact with its targets .

Propriétés

IUPAC Name |

5-chloro-1-iodo-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRZNGSAWDQNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444509 | |

| Record name | 5-Chloro-1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294190-16-2 | |

| Record name | 5-Chloro-1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

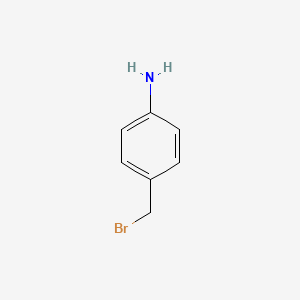

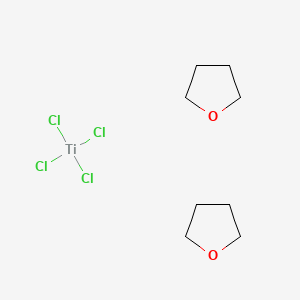

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)